molecular formula C12H18IN3 B6142127 trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide CAS No. 6188-35-8

trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide

Cat. No.: B6142127
CAS No.: 6188-35-8
M. Wt: 331.20 g/mol
InChI Key: XEBMPFFTRFVLGD-UHFFFAOYSA-M
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Description

Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide is a specialized chemical compound serving as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, known for its significant and diverse biological activities . This structural motif is present in several marketed drugs and bioactive molecules, exhibiting properties such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . This compound is particularly useful for researchers developing new synthetic methodologies, such as Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions, which are used to create structurally diverse libraries of C3-alkylated imidazo[1,2-a]pyridines . Furthermore, imidazo[1,2-a]pyridine derivatives have gained considerable attention in anti-infective research, showing promising activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . These analogues often function by targeting the QcrB subunit of the cytochrome bcc oxidase complex, disrupting oxidative phosphorylation and energy production in the bacteria . The trimethylazanium group in this molecule provides a quaternary ammonium moiety, which can be instrumental in modifying the physicochemical properties of lead compounds or in creating targeted covalent inhibitors. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

trimethyl-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N3.HI/c1-10-11(9-15(2,3)4)14-8-6-5-7-12(14)13-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMPFFTRFVLGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C[N+](C)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide is used in organic synthesis as a building block for the construction of more complex molecules

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

Medicine: Due to its biological activities, it is being explored for its potential use in the treatment of various diseases, including tuberculosis and cancer[_{{{CITATION{{{_4{Recent developments of imidazo 1,2- - RSC Publishing.

Industry: In material science, the compound can be used in the design and synthesis of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-Iodo-2-methylimidazo[1,2-a]pyridine (CAS: N/A)

  • Structural Difference : Replaces the trimethylazanium group with an iodine atom.
  • Physicochemical Properties : Molecular formula C₈H₇IN₂ (molar mass 258.06 g/mol). The absence of a charged group reduces water solubility compared to the azanium iodide derivative.
  • Reactivity : Iodo-substituted analogs are intermediates in cross-coupling reactions, whereas the azanium iodide’s quaternary ammonium group may favor nucleophilic substitution or ionic interactions .

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5)

  • Structural Difference: Features a dimethylamino group and a p-tolyl substituent at the 2-position.
  • Similarity Score : 0.80 (based on functional group and scaffold alignment).
  • Pharmacological Relevance : Neutral tertiary amine structure may enhance blood-brain barrier penetration compared to the charged azanium derivative, making it more suitable for central nervous system targets .

Phosphorylated and Phosphorothioylated Analogs

(2-Methylimidazo[1,2-a]pyridin-3-yl)diphenylphosphine Oxide, HCl (Compound 12c)

  • Structural Difference : Substitutes the azanium group with a diphenylphosphine oxide moiety.
  • Synthesis : Prepared via Grignard reaction of 3-bromo-2-methylimidazo[1,2-a]pyridine with chlorodiphenylphosphine, followed by oxidation .

3-(Diphenylphosphorothioyl)-2-methylimidazo[1,2-a]pyridine (Compound 12d)

  • Structural Difference : Phosphorothioyl group replaces the azanium iodide.
  • Reactivity : The sulfur atom in the phosphorothioyl group enhances metabolic stability compared to phosphoryl analogs, which may translate to longer in vivo half-life .

Halogenated Derivatives

3-Halogeno-halomethylimidazo[1,2-a]pyridines

  • Structural Difference : Generated via halogenation (e.g., with NBS or NCS) of 2-methylimidazo[1,2-a]pyridine.
  • Reactivity : Methyl substitution at the 2-position directs halogenation to the 3-position, forming intermediates for further functionalization. The azanium iodide’s charged group may hinder similar electrophilic substitution pathways .

Pharmacological and Physicochemical Data Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Pharmacological Notes
Trimethyl({2-methylimidazo…}azanium iodide C₁₂H₁₆IN₃ 353.18 Quaternary ammonium, iodide Likely high solubility; potential ion-channel modulation
3-Iodo-2-methylimidazo[1,2-a]pyridine C₈H₇IN₂ 258.06 Iodo, methyl Intermediate for Suzuki couplings
Compound 12c (phosphoryl analog) C₂₀H₁₈N₂OP·HCl 369.85 Phosphoryl, methyl Neuropeptide S receptor antagonist (IC₅₀: 30 nM)
CAS 106961-33-5 C₁₈H₂₁N₃ 279.39 Dimethylamino, p-tolyl Enhanced lipophilicity for CNS targets

Biological Activity

Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide, also known as imidazo[1,2-a]pyridin-3-ylmethyl(trimethyl)azanium iodide, is a compound that has garnered attention in the fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C11H16IN3, with a molecular weight of 317.17 g/mol. Its IUPAC name reflects its complex structure, which includes a trimethyl azanium group attached to a 2-methylimidazo[1,2-a]pyridine moiety. The compound is typically found in powder form and is stable at room temperature .

Table 1: Chemical Characteristics

PropertyValue
Chemical FormulaC11H16IN3
Molecular Weight317.17 g/mol
IUPAC Nameimidazo[1-2-a]pyridin-3-ylmethyl(trimethyl)azanium; iodide
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound has been primarily studied in relation to its phytotoxicity and potential herbicidal applications. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant effects on plant growth and development. Notably, compounds with halogen substitutions at the ortho position of the aromatic ring have shown enhanced biological activity .

Case Studies

  • Phytotoxicity Assessment :
    A study evaluated the phytotoxic effects of various imidazo[1,2-a]pyridine derivatives on agricultural seeds such as Allium cepa, Lactuca sativa, and Solanum lycopersicum. The results demonstrated that the most active compounds inhibited root growth significantly while promoting shoot growth under hydroponic conditions .
    • Table 2: Phytotoxic Effects on Seed Germination
    CompoundConcentration (μM)Root Length (cm)Shoot Length (cm)
    Trimethyl({2-methylimidazo...10004.56.0
    Trimethyl({2-methylimidazo...3005.07.5
    ControlN/A7.010.0
  • Herbicidal Potential :
    Advanced bioassays indicated that certain derivatives exhibited promising herbicidal properties against common weeds like Bidens pilosa and Urochloa decumbens. The inhibition of root growth was particularly notable, suggesting a mechanism that could be harnessed for agricultural applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly enhance biological efficacy. For instance, the introduction of specific functional groups can alter the interaction with biological targets, leading to increased potency against various plant species .

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The tertiary amine group of trimethylamine reacts with methyl iodide, generating a trimethylammonium iodide intermediate.

  • Alkylation : The 2-methylimidazo[1,2-a]pyridine attacks the electrophilic methyl group of the intermediate, forming the quaternary ammonium center.

  • Precipitation : The product precipitates in high purity due to low solubility in polar aprotic solvents like tetrahydrofuran (THF).

Table 1: Standard Alkylation Protocol

ParameterCondition
SolventTetrahydrofuran (THF)
Temperature25°C (room temperature)
Molar Ratio (Substrate:Iodide)1:1.2
Reaction Time12–24 hours
Yield78–85%

This method is scalable but requires rigorous exclusion of moisture to prevent hydrolysis of methyl iodide.

Molecular Iodine-Catalyzed Ultrasonication Method

A green chemistry approach employs molecular iodine as a catalyst under ultrasonication to assemble the imidazo[1,2-a]pyridine core in situ, followed by quaternization.

Key Steps

  • Formation of Imidazo[1,2-a]pyridine : 2-Aminopyridine derivatives react with acetophenones and dimedone in water, catalyzed by iodine (20 mol%) under ultrasound irradiation.

  • Quaternization : The resulting imidazo[1,2-a]pyridine undergoes alkylation with trimethylamine and methyl iodide.

Table 2: Ultrasonication Protocol

ParameterCondition
CatalystIodine (20 mol%)
SolventWater
Ultrasound Frequency40 kHz
Temperature25°C
Reaction Time1 hour
YieldUp to 96%

This method reduces reaction time from hours to minutes and eliminates toxic solvents, aligning with green chemistry principles.

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : THF and acetonitrile enhance alkylation rates but require anhydrous conditions.

  • Aqueous Systems : Water enables eco-friendly synthesis but necessitates phase-transfer catalysts for nonpolar intermediates.

Catalyst Loading

  • Iodine Concentration : Yields plateau at 20 mol%, beyond which side reactions dominate.

  • Base Additives : Triethylamine (TEA) neutralizes HI byproducts, improving reaction efficiency.

Table 3: Impact of Catalyst Loading on Yield

Iodine (mol%)Yield (%)
1072
2096
3095

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation, reducing reaction time to 30 minutes with comparable yields (80–88%). However, specialized equipment limits industrial adoption.

Solid-Phase Synthesis

Immobilizing 2-methylimidazo[1,2-a]pyridine on silica gel supports enables reagent recycling but complicates product isolation.

Table 4: Method Comparison

MethodTimeYield (%)Scalability
Conventional Alkylation12–24 h78–85High
Ultrasonication1 h96Moderate
Microwave0.5 h88Low

Mechanistic Insights and Byproduct Management

Byproduct Formation

  • Hydrolysis : Methyl iodide reacts with water, producing methanol and HI.

  • Mitigation : Use of molecular sieves or stoichiometric TEA suppresses hydrolysis.

Stereoelectronic Effects

The electron-deficient pyridine ring directs alkylation to the exocyclic nitrogen, minimizing regioisomeric byproducts.

Industrial-Scale Considerations

Continuous Flow Systems

Microreactors enhance heat and mass transfer, improving yield consistency (±2%) and reducing iodide waste.

Environmental Impact

  • E-Factor : Ultrasonication methods achieve an E-factor of 1.2 vs. 5.8 for conventional routes.

  • Solvent Recovery : THF and water are recycled via distillation, cutting costs by 30% .

Q & A

Q. What are the standard synthetic protocols for trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of 2-methylimidazo[1,2-a]pyridine with trimethylamine in the presence of an iodide salt. Key parameters for optimization include:

  • Temperature : Lower temperatures (e.g., 0–10°C) minimize side reactions during alkylation .
  • Solvent choice : Polar aprotic solvents like THF improve reagent solubility and reaction efficiency .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methyl group integration, aromatic proton environments, and quaternary ammonium connectivity .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+^+] at m/z 317.17) and isotopic patterns .
  • Elemental analysis : Match calculated and observed C, H, N, and I percentages .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies indicate:

  • Aqueous hydrolysis : Degrades at pH < 3 or > 10, releasing iodide ions and free imidazo-pyridine derivatives. Use neutral buffers for biological assays .
  • Thermal stability : Stable at room temperature for >6 months when stored desiccated and protected from light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

SAR strategies include:

  • Systematic substitution : Modify the methyl group on the imidazo-pyridine ring or replace trimethylamine with bulkier amines to assess steric/electronic effects .
  • Bioassays : Test cytotoxicity (e.g., IC50_{50} in cancer cell lines), receptor binding (e.g., neuropeptide S receptor antagonism), and solubility .
  • Comparative analysis : Benchmark against analogs like N-(2-methylimidazo[1,2-a]pyridin-3-yl)benzamide to identify critical pharmacophores .

Q. How should researchers address contradictory cytotoxicity data reported in preliminary studies?

Conflicting results may arise from:

  • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Assay interference : The iodide counterion may affect MTT assay readings; validate with alternative methods (e.g., ATP-based viability assays) .
  • Dose-response reproducibility : Conduct triplicate experiments with independent synthetic batches .

Q. What methodologies are recommended for investigating the compound’s pharmacokinetics in preclinical models?

Key steps include:

  • Bioavailability studies : Administer via IV and oral routes in rodents, measuring plasma concentrations over time using LC-MS/MS .
  • Metabolite profiling : Identify hepatic metabolites (e.g., demethylated derivatives) via microsomal incubation and HPLC isolation .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .

Q. How can computational modeling predict interactions between this compound and biological targets?

Use:

  • Molecular docking : Simulate binding to receptors (e.g., neuropeptide S receptor) using software like AutoDock Vina, focusing on hydrogen bonding with the quaternary ammonium group .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent over 100-ns trajectories .
  • QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with observed bioactivity .

Q. What analytical techniques are critical for assessing purity in complex biological matrices?

  • HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
  • ICP-MS : Quantify iodide content to confirm counterion integrity .
  • X-ray crystallography : Resolve crystal structures (e.g., ORTEP-III) to validate stereochemistry .

Methodological Notes

  • Data Interpretation : Always cross-reference spectral data with synthetic intermediates to rule out impurities .
  • Ethical Compliance : For in vivo studies, adhere to OECD guidelines for animal welfare during pharmacokinetic trials .
  • Open Science : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) to facilitate reproducibility .

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